1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone
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Overview
Description
Scientific Research Applications
Synthesis of Novel Hybrid Derivatives
Ghandi, Khodadadi, and Abbasi (2016) describe the synthesis of novel hybrid derivatives combining pyrrolidine-2-one and piperazine. This synthesis involves the Ugi reaction and treatment with N-alkylpiperazines, leading to the formation of N-substituted pyrrolidine-2-one containing piperazine derivatives (Ghandi, Khodadadi, & Abbasi, 2016).
Antihypertensive and Antiarrhythmic Effects
Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives. These compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, showed strong antihypertensive and antiarrhythmic activities. The study suggests that these effects may be related to alpha-adrenolytic properties (Malawska et al., 2002).
Synthesis and Characterization of New Biologically Active Scaffolds
Sroor (2019) reports on the preparation and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds. The study includes the synthesis of derivatives with 4-chlorophenyl and piperidine, suggesting potential biological activity (Sroor, 2019).
Synthesis of Anticonvulsant Agents
Rybka et al. (2017) describe the synthesis of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. The study reveals that specific compounds in this series showed promising protective indices, suggesting a potential mechanism of action involving sodium and L-type calcium channels (Rybka et al., 2017).
Bioactivities of Phenolic Chalcones and Bis Mannich Bases
Yamali et al. (2016) synthesized phenolic bis Mannich bases with halogen-bearing compounds and evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Compounds with piperidine and other moieties were examined for their potential as anticancer drug candidates (Yamali et al., 2016).
In Vitro Antitumor Activity of 1,2,4-Triazine Derivatives
Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and evaluated their anticancer activities. The study found that specific compounds exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Design and Evaluation of Anticancer Agents
El-Masry et al. (2022) developed 5-aryl-1,3,4-thiadiazole-based compounds featuring 4-chlorophenyl and other moieties. The compounds were assessed for their cytotoxicity against cancer cell lines, revealing significant potential as anticancer agents (El-Masry et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to other phenylpiperazine compounds , which are known to interact with various protein kinases such as the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta .
Mode of Action
Based on its structural similarity to other phenylpiperazines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular signaling, glucose homeostasis, and wnt signaling .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Based on its potential targets, it may influence cellular signaling pathways, potentially leading to changes in cellular function .
Properties
IUPAC Name |
1-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-5-9-18(10-6-17)23-12-14-24(15-13-23)21(27)16-3-7-19(8-4-16)25-11-1-2-20(25)26/h3-10H,1-2,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSWELYYKGZJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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